Terpendole E Retains Full Inhibitory Activity Against STLC-Resistant and GSK-1-Resistant Eg5 Mutants (Direct Head-to-Head Comparison)
Terpendole E (TerE) was directly compared against STLC and GSK-1 in wild-type Eg5 and four resistance-conferring mutant Eg5 proteins. TerE inhibited the microtubule-stimulated ATPase activity of Eg5(D130A) and Eg5(L214A) mutants—which are resistant to STLC and cross-resistant to most L5-loop-binding inhibitors—with the same efficacy as wild-type Eg5. Similarly, TerE inhibited Eg5(I299F) and Eg5(A356T) mutants (resistant to GSK-1) without loss of potency. In contrast, STLC and GSK-1 showed significantly reduced or abolished activity against their respective resistance mutants [1].
| Evidence Dimension | Inhibitory activity against Eg5 mutant proteins (relative to wild-type Eg5) |
|---|---|
| Target Compound Data | Same extent of inhibition against Eg5(D130A), Eg5(L214A), Eg5(I299F), Eg5(A356T) as wild-type Eg5 |
| Comparator Or Baseline | STLC: reduced/abolished activity against D130A and L214A mutants; GSK-1: reduced/abolished activity against I299F and A356T mutants |
| Quantified Difference | Full retention of inhibitory activity for TerE versus complete loss for comparators |
| Conditions | Microtubule-stimulated Eg5 ATPase assay; purified recombinant human Eg5 proteins (wild-type and mutant) |
Why This Matters
This is the decisive differentiator for researchers studying acquired resistance to Eg5 inhibitors—Terpendole E is one of the few known Eg5 inhibitors that bypasses the common D130A/L214A resistance mechanism.
- [1] Tarui Y, Chinen T, Nagumo Y, Motoyama T, Hayashi T, Hirota H, Muroi M, Ishii Y, Kondo H, Osada H, Usui T. Terpendole E and its derivative inhibit STLC- and GSK-1-resistant Eg5. Chembiochem. 2014 May 5;15(7):934-8. PMID: 24648249 View Source
